molecular formula C9H9BrO3 B1312686 Methyl 3-bromo-5-(hydroxymethyl)benzoate CAS No. 307353-32-8

Methyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No.: B1312686
CAS No.: 307353-32-8
M. Wt: 245.07 g/mol
InChI Key: PWAJHVDGAMQOPF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Another method involves the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(hydroxymethyl)benzoate
  • Methyl 3-chloro-5-(hydroxymethyl)benzoate
  • Methyl 3-bromo-5-methylbenzoate

Uniqueness

Methyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the bromine atom at the 3-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Biological Activity

Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No. 307353-32-8) is an organic compound that exhibits significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₉BrO₃
  • Functional Groups : Bromine atom at the 3-position, hydroxymethyl group at the 5-position, and a methyl ester functional group.

This structure allows the compound to participate in various chemical reactions, enhancing its utility in organic synthesis and biological research.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Due to its structural similarities with other biologically active compounds, it can bind to receptors, influencing cellular signaling pathways.

These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological efficacy .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study assessing various halogenated compounds found that those with bromine substituents demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound could possess similar or even superior antibacterial properties due to its unique structural features .

Case Studies

  • Antibacterial Efficacy :
    • A comparative study on monomeric alkaloids revealed that compounds with bromine substitutions exhibited significant inhibition against bacterial strains such as E. coli and Bacillus subtilis. While specific data on this compound is limited, its structural analogs have shown promising results, indicating potential for further exploration in this domain .
  • Pharmaceutical Development :
    • This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo functionalization makes it a valuable precursor in drug development processes aimed at creating novel therapeutic agents targeting metabolic disorders and infectious diseases.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityExhibits potential against Gram-positive and Gram-negative bacteria; specific MIC values need further investigation.
Enzyme InhibitionMay inhibit key metabolic enzymes, affecting cellular processes; detailed mechanisms require elucidation.
Pharmaceutical ApplicationsUsed as a precursor in drug synthesis; shows promise in developing therapeutic agents for various diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 3-bromo-5-(hydroxymethyl)benzoate?

  • Methodology : The compound can be synthesized via esterification of 3-bromo-5-(hydroxymethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, selective bromination of methyl 5-(hydroxymethyl)benzoate using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., with AIBN) may achieve regioselective substitution at the meta position .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Protect the hydroxymethyl group (-CH₂OH) with a silyl ether (e.g., TBSCl) to prevent side reactions during bromination .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, hydroxymethyl at C5) and ester functionality.
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (C₉H₉BrO₃; theoretical MW: 245.07 g/mol).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What solvents and conditions are optimal for storing this compound?

  • Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., DCM or THF) to prevent ester hydrolysis or hydroxymethyl oxidation. Avoid prolonged exposure to light due to potential C-Br bond photodegradation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the reactivity of the bromine substituent in electrophilic/nucleophilic reactions?

  • Analysis : The electron-donating hydroxymethyl group (-CH₂OH) at C5 reduces electron density at the brominated C3 position, potentially slowing electrophilic substitution. However, bromine’s strong electron-withdrawing effect enhances leaving-group ability in SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Case Study : In analogs like Methyl 5-bromo-3-hydroxy-2-methylbenzoate, bromine substitution with piperidine achieved >80% yield at 80°C .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethyl group?

  • Methodology :

  • Protection : Temporarily convert -CH₂OH to a stable ether (e.g., tert-butyldimethylsilyl ether) before bromination or ester hydrolysis.
  • Selective Oxidation : Use TEMPO/NaClO to oxidize -CH₂OH to -COOH without affecting the ester group, enabling carboxylate-based conjugations .

Q. How can computational modeling predict regioselectivity in further derivatization?

  • Methodology : Apply DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. For example, the bromine atom creates a partial positive charge at C3, favoring nucleophilic attack at this position. Compare with analogs like Methyl 3-bromo-5-ethoxy-4-fluorobenzoate to validate predictive accuracy .

Q. What contradictions exist in reported biological activities of structurally similar benzoates?

  • Data Analysis : While Methyl 5-bromo-3-hydroxy-2-methylbenzoate showed moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), Methyl 3-bromo-5-(trifluoromethoxy)benzoate exhibited no activity due to reduced cell permeability from the trifluoromethoxy group. This highlights the hydroxymethyl group’s role in enhancing solubility and target engagement .

Q. Experimental Design Considerations

Q. How to optimize Suzuki-Miyaura coupling using this compound as a substrate?

  • Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
  • Limitations : The hydroxymethyl group may coordinate Pd, requiring excess ligand (e.g., PPh₃) to prevent catalyst deactivation.
  • Yield Improvement : Pre-protect -CH₂OH as an acetyl ester to reduce side reactions .

Q. What analytical techniques resolve discrepancies in reaction yields between batch syntheses?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., di-brominated species or ester hydrolysis products).
  • Kinetic Studies : Monitor reaction progression via in-situ IR to identify rate-limiting steps (e.g., bromine radical formation) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS H314).
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Waste Disposal : Neutralize with NaOH/EtOH before aqueous disposal to hydrolyze the ester .

Properties

IUPAC Name

methyl 3-bromo-5-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJHVDGAMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463438
Record name Methyl 3-bromo-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307353-32-8
Record name Methyl 3-bromo-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of 3-bromo-5-(methoxycarbonyl)benzoic acid (5.0 g, 19.3 mmol) in tetrahydrofuran (77.2 mL) is added borane dimethyl sulfide complex (10.6 mL, 2.0 M tetrahydrofuran, 21.1 mmol). The reaction mixture is heated at 50° C. for 2 h. The reaction mixture is quenched with methanol (50 mL) and concentrated under reduced pressure. Purification by flash column chromatography (silica, 50% ethyl acetate/hexanes) affords the title compound. 1H NMR (300 MHz, CDCl3) δ 8.03 (s, 1H), 7.90 (s, 1H), 7.69 (s, 1H), 4.69 (s, 1H), 3.91 (s, 3H), 2.83 (br s, 1H).
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Synthesis routes and methods II

Procedure details

To 3-bromo-5-(hydroxymethyl)benzoic acid (7.0 g, 30 mmol) in 20% methanol/benzene (100 mL) is added trimethylsilyldiazomethane (2M in hexanes), and the reaction is stirred 16 h. The reaction is concentrated under reduced pressure to afford the title compound. ESI MS m/z 244.0 [M+H]+.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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